molecular formula C11H20O4S B15244884 Tert-butyl 2-(cyclopentylsulfonyl)acetate

Tert-butyl 2-(cyclopentylsulfonyl)acetate

Cat. No.: B15244884
M. Wt: 248.34 g/mol
InChI Key: QEVQLSFVVQTTCB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyclopentylsulfonyl)acetate is a sulfonyl-containing ester compound characterized by a tert-butyl ester group and a cyclopentylsulfonyl moiety.

Properties

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

tert-butyl 2-cyclopentylsulfonylacetate

InChI

InChI=1S/C11H20O4S/c1-11(2,3)15-10(12)8-16(13,14)9-6-4-5-7-9/h9H,4-8H2,1-3H3

InChI Key

QEVQLSFVVQTTCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(cyclopentylsulfonyl)acetate typically involves the reaction of cyclopentylsulfonyl chloride with tert-butyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Cyclopentylsulfonyl chloride+Tert-butyl acetateBaseTert-butyl 2-(cyclopentylsulfonyl)acetate\text{Cyclopentylsulfonyl chloride} + \text{Tert-butyl acetate} \xrightarrow{\text{Base}} \text{this compound} Cyclopentylsulfonyl chloride+Tert-butyl acetateBase​Tert-butyl 2-(cyclopentylsulfonyl)acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyclopentylsulfonyl)acetate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetate group under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted acetates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(cyclopentylsulfonyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclopentylsulfonyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the acetate moiety can participate in esterification reactions, affecting the compound’s bioavailability and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between tert-butyl 2-(cyclopentylsulfonyl)acetate and related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Crystallographic Data Applications Safety/HAZARD References
This compound Not explicitly given ~262.35 (estimated) Cyclopentylsulfonyl, tert-butyl N/A Likely intermediate in drug synthesis (e.g., receptor antagonists) Not reported
tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate C₁₈H₁₈N₂O₄S 358.40 Pyridinyl, cyanophenyl Monoclinic (P21/c), a = 17.3871 Å, β = 99.103°, Z = 4; Hydrogen bonding and π-π stacking Antimicrobial, anti-inflammatory applications; liquid crystal design Not explicitly reported
tert-Butyl 2-(ethenesulfonyl)acetate C₈H₁₄O₄S 230.26 Ethenesulfonyl N/A Reactive intermediate for cross-coupling or polymerization Likely irritant (similar sulfonyl esters)
tert-Butyl 2-(4-bromophenyl)acetate C₁₂H₁₅BrO₂ 271.15 4-Bromophenyl N/A Synthesis of glucagon receptor antagonists H302 (harmful if swallowed), H315/H319
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride C₁₀H₂₀ClNO₂ 221.72 Cyclopropylmethylamino, HCl salt N/A Pharmaceutical building block (e.g., peptidomimetics) Corrosive (due to HCl salt)

Key Comparative Insights:

Structural Impact on Crystallinity: The pyridinyl-cyanophenyl analog (C₁₈H₁₈N₂O₄S) exhibits a well-defined monoclinic crystal lattice stabilized by intramolecular hydrogen bonds (C16–H16A···O4, S(6) ring) and intermolecular interactions (C–H···O/N, π-π stacking) .

Reactivity and Functional Utility: Sulfonyl Group Reactivity: The ethenesulfonyl analog (C₈H₁₄O₄S) is more reactive in nucleophilic additions or polymerizations due to the electron-deficient ethenyl group . The cyclopentylsulfonyl variant, with its saturated ring, may exhibit slower reaction kinetics in similar contexts. The bromophenyl analog (C₁₂H₁₅BrO₂) is tailored for receptor antagonism, highlighting how substituent choice directs therapeutic targeting .

Safety and Handling :

  • Bromophenyl and ethenesulfonyl analogs carry specific hazards (e.g., H302, H315), likely due to aryl halide and sulfonyl electrophilicity . The cyclopentylsulfonyl ester’s safety profile remains uncharacterized but may share irritant risks common to sulfonyl esters.

Synthetic Methodologies: The pyridinyl-cyanophenyl compound is synthesized via Suzuki coupling and lithiation steps, emphasizing the role of transition-metal catalysis in complex sulfonyl ester preparation . Cyclopentylsulfonyl variants may employ analogous sulfonylation strategies using cyclopentylsulfonyl chloride.

Biological Activity

Tert-butyl 2-(cyclopentylsulfonyl)acetate is a compound that has garnered interest in various biological and chemical studies. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its tert-butyl group and a cyclopentylsulfonyl moiety. The molecular formula is C11H18O3SC_{11}H_{18}O_3S, and the compound exhibits unique steric and electronic properties due to the bulky tert-butyl group.

Mechanisms of Biological Activity

  • Antimicrobial Activity : Studies have indicated that compounds with sulfonyl groups can exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : The presence of sulfonyl groups in organic compounds has been associated with anti-inflammatory activity. Research suggests that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL for both bacteria.
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis showed an increase in Annexin V-positive cells, indicating early apoptosis.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting potential as an anticancer agent. Further histopathological examinations revealed decreased mitotic figures in treated tissues.

Data Table: Biological Activity Summary

Activity TypeTest Organisms/ModelsObservationsReference
AntimicrobialS. aureus, E. coliMIC = 32 µg/mL
CytotoxicityHeLa, MCF-7 cell linesInduced apoptosis (>50 µM)
In Vivo EfficacyTumor-bearing miceReduced tumor growth

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